2,5-双(苄氧基)苯甲醛

描述

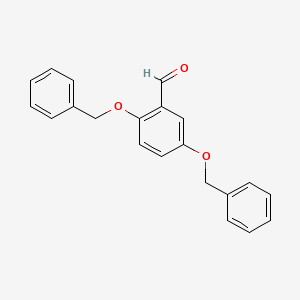

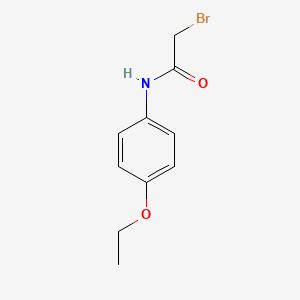

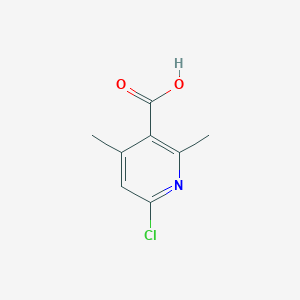

2,5-Bis(benzyloxy)benzaldehyde is a chemical compound with the molecular formula C21H18O3 and a molecular weight of 318.37 . It is a solid substance and its IUPAC name is 2,5-bis(benzyloxy)benzaldehyde .

Synthesis Analysis

The synthesis of 2,5-Bis(benzyloxy)benzaldehyde involves a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents . This leads to a variety of alkyl and aryl substituted benzaldehydes .Molecular Structure Analysis

The InChI code for 2,5-Bis(benzyloxy)benzaldehyde is 1S/C21H18O3/c22-14-19-13-20 (23-15-17-7-3-1-4-8-17)11-12-21 (19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 .Physical And Chemical Properties Analysis

2,5-Bis(benzyloxy)benzaldehyde is a solid substance . It has a melting point of 98 - 100 degrees Celsius .科学研究应用

1. 化学合成和液晶相

2,5-双(苄氧基)苯甲醛经选择性还原产生重排酚,当连接到聚合物骨架时,在液晶相形成中具有重要意义。重排过程可以通过用弱酸淬灭中间苄基烷氧基来控制,确保生产特定化合物,如2,5-双[(4'-(甲氧基)苯甲酰)氧基]-苄醇,最小化分子内酯交换(Pugh, 2000)。

2. 光致变色性能和有机半导体应用

该化合物已用于合成带有末端醛基的寡苯亚胺型五聚体,显示出独特的光致变色性能。这些性质对有机半导体应用至关重要,化合物显示出可变的能隙值,并有潜在用途于光学和电化学应用(M. A. Amado-Briseño等,2019)。

3. 超声波辅助Wittig反应合成间苯二酚

该化合物已参与通过超声波辅助Wittig反应合成5-烷基和5-烯基-间苯二酚。该过程涉及后续步骤,如脱苄基和还原,导致在各种化学领域中具有重要兴趣的产物(Liqiang Wu et al., 2009)。

4. 有机合成中的多形性

该化合物是合成两性BODIPY的前体,其多形性行为通过各种分析技术进行表征。识别多形体及其热行为对于为特定应用定制材料至关重要(C. T. Arranja et al., 2014)。

5. 氧化反应中的催化作用

2,5-双(苄氧基)苯甲醛衍生物已被用作催化剂,用于将醇氧化为苯甲醛、苯甲酸和环己酮等化合物。这些衍生物的催化性质对于生产各种工业中有价值的化学品至关重要(Xian‐Ying Shi & Junfa Wei, 2005)。

作用机制

Mode of Action

It’s known that benzyloxy compounds can undergo oxidation and reduction reactions . The attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .

Biochemical Pathways

It’s known that benzyloxy compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Result of Action

It’s known that benzyloxy compounds can undergo enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (v) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

安全和危害

The safety information for 2,5-Bis(benzyloxy)benzaldehyde includes several hazard statements: H302, H312, H332 . These indicate that the substance is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . These statements provide guidance on how to handle the substance safely .

Relevant Papers There are several peer-reviewed papers related to 2,5-Bis(benzyloxy)benzaldehyde . These papers discuss its synthesis, properties, and applications in various chemical reactions .

属性

IUPAC Name |

2,5-bis(phenylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c22-14-19-13-20(23-15-17-7-3-1-4-8-17)11-12-21(19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNYEOHUDBSABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393368 | |

| Record name | 2,5-Bis(benzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(benzyloxy)benzaldehyde | |

CAS RN |

6109-54-2 | |

| Record name | 2,5-Bis(benzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-{4-[(Cyclopropylcarbonyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364364.png)

![2-({4-[4-({[2-Carboxycyclohexyl]carbonyl}amino)phenoxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364397.png)

![2,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364406.png)

![4-[(2,5-Dimethylphenyl)amino]butan-1-ol](/img/structure/B1364419.png)